2-(3-(Benzylamino)thietan-3-yl)ethanol
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Overview
Description
2-(3-(Benzylamino)thietan-3-yl)ethanol is a chemical compound with the molecular formula C₁₂H₁₇NOS and a molecular weight of 223.33 g/mol . It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and a benzylamino group attached to the thietane ring
Preparation Methods
The synthesis of 2-(3-(Benzylamino)thietan-3-yl)ethanol typically involves the reaction of a thietane derivative with a benzylamine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
2-(3-(Benzylamino)thietan-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(3-(Benzylamino)thietan-3-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(3-(Benzylamino)thietan-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzylamino group can form hydrogen bonds and other interactions with target molecules, while the thietane ring can provide structural stability and influence the compound’s reactivity. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
2-(3-(Benzylamino)thietan-3-yl)ethanol can be compared with other similar compounds, such as:
2-(3-(Amino)thietan-3-yl)ethanol: Lacks the benzyl group, which may affect its reactivity and biological activity.
2-(3-(Benzylamino)thietan-3-yl)propane: Has a different alkyl chain length, which can influence its solubility and interaction with target molecules.
2-(3-(Benzylamino)thiolan-3-yl)ethanol: Contains a five-membered thiolane ring instead of a four-membered thietane ring, which can alter its chemical properties and reactivity.
Properties
IUPAC Name |
2-[3-(benzylamino)thietan-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAQQXYKGQQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CCO)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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